N-(2-(4-(4-氟苯基)哌嗪-1-基)-2-(呋喃-2-基)乙基)-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

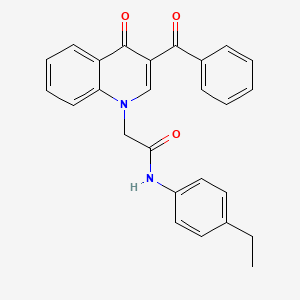

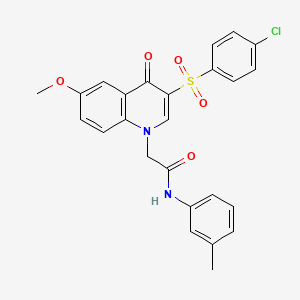

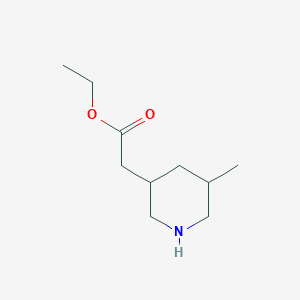

The compound , N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide, appears to be a complex molecule that may have pharmacological relevance due to the presence of a piperazine ring, a common feature in many pharmaceutical agents. The molecule includes several distinct functional groups: a 4-fluorophenyl group, a furan moiety, a piperazine ring, and a methoxybenzenesulfonamide. These groups suggest that the compound could interact with various biological targets, potentially acting on neurotransmitter transporters or receptors.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the exact compound , they do provide insight into the synthesis of structurally related compounds. For instance, the first paper describes the synthesis of a series of substituted N-benzyl piperidines, which share the piperidine and fluorophenyl components with the compound of interest . The methods used in this paper could potentially be adapted for the synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide, with modifications to include the furan and methoxybenzenesulfonamide groups.

Molecular Structure Analysis

The molecular structure of the compound likely involves a complex three-dimensional arrangement due to the presence of multiple rings and substituents. The piperazine ring can adopt a chair or boat conformation, which could influence the overall geometry of the molecule. The electron-withdrawing fluorine atoms on the phenyl ring and the electron-donating methoxy group on the benzenesulfonamide moiety could affect the electronic distribution within the molecule, potentially impacting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The piperazine ring is known for its involvement in reactions with carboxylic acids to form amides, which could be relevant in the context of derivatization or drug metabolism. The presence of the sulfonamide group suggests potential for acid-base reactions, as sulfonamides can act as weak bases. The furan ring is a reactive component due to its aromaticity and electron-rich nature, making it susceptible to electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests it would likely have a relatively high boiling point and low vapor pressure. The fluorine atoms could increase the compound's lipophilicity, potentially affecting its solubility in water and organic solvents. The compound's ability to absorb light, particularly in the UV range, could be influenced by the conjugated system of the aromatic rings, making it amenable to analysis by spectroscopic methods such as UV-Vis or fluorescence spectroscopy.

科学研究应用

化学结构和设计

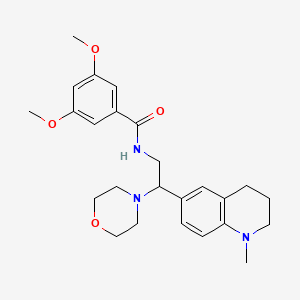

该化合物属于一类以与生物系统复杂相互作用而闻名的化学物质,这主要归因于哌嗪和呋喃环的存在,以及甲氧基苯磺酰胺部分。哌嗪衍生物因其药效基团特性而被广泛研究,其中包括与中枢神经系统受体的相互作用,这表明了探索神经系统应用的基础 (Sikazwe 等人,2009 年; Jůza 等人,2022 年)。此外,呋喃衍生物因其对新材料和能源开发的贡献而得到认可,暗示了在材料科学和可持续技术中的潜在应用 (Chernyshev 等人,2017 年)。

治疗研究和药物设计

具有哌嗪和呋喃成分的化合物的治疗潜力是巨大的。例如,哌嗪环是靶向 D2 样受体的化合物设计中的基石,对于治疗精神分裂症和帕金森病等疾病至关重要 (Sikazwe 等人,2009 年; Jůza 等人,2022 年)。这表明了一条探索该化合物在神经药理学和更广泛的制药领域中的应用的途径。

材料科学和可持续技术

呋喃衍生物,包括与目标化合物在结构上相关的呋喃衍生物,已被探索用于从生物质中制造可持续材料和燃料,从而让我们得以一窥潜在的环境应用 (Chernyshev 等人,2017 年)。这与全球环境可持续性和可再生资源的探索相一致,使该化合物成为绿色化学和材料科学研究的候选者。

作用机制

Target of Action

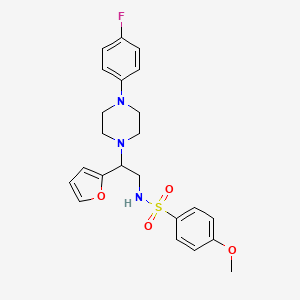

The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound acts as an inhibitor of ENTs . It has been found to be more selective towards ENT2 than ENT1 . This selectivity could lead to specific downstream effects depending on the cellular context and the relative expression of ENT1 and ENT2.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane. This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function . The exact downstream effects would depend on the specific cellular context.

Pharmacokinetics

Similar compounds have been found to be soluble in dmso , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleoside transport across the cell membrane. This could potentially affect cellular processes that depend on nucleosides, such as DNA replication and repair, RNA transcription, and adenosine signaling .

属性

IUPAC Name |

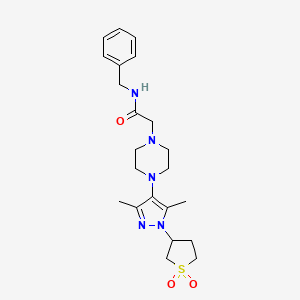

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4S/c1-30-20-8-10-21(11-9-20)32(28,29)25-17-22(23-3-2-16-31-23)27-14-12-26(13-15-27)19-6-4-18(24)5-7-19/h2-11,16,22,25H,12-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXZCMZRDXQNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)

![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)

![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)